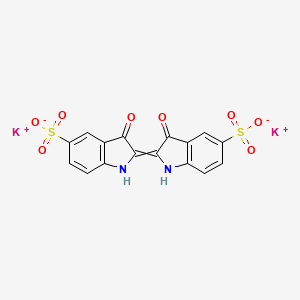![molecular formula C17H16N2O2 B8210687 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one CAS No. 137976-09-1](/img/structure/B8210687.png)
1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
Descripción general
Descripción
1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzoyl group attached to an aminobenzene ring and a tetrahydrobenzazepine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with a suitable benzazepine precursor under specific reaction conditions. The process typically includes steps such as condensation, cyclization, and reduction to form the desired compound. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The aminobenzoyl group can undergo substitution reactions with various electrophiles, resulting in the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one can be compared with other similar compounds, such as:
1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl-4-phenyl-imidazolidin-2-one: This compound has shown antitumor efficacy in various in vitro and in vivo models.
2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazone derivatives: These derivatives have demonstrated significant antibacterial and antifungal activities. The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits, which may differ from those of similar compounds.
Propiedades
IUPAC Name |
1-(4-aminobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-13-9-7-12(8-10-13)17(21)19-11-3-6-16(20)14-4-1-2-5-15(14)19/h1-2,4-5,7-10H,3,6,11,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFZSVSAZLYSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443835 | |
| Record name | 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137976-09-1 | |
| Record name | 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Tert-butyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8210613.png)


![2-Tert-butyl-1,2-diazabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B8210645.png)

![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8210663.png)
![Tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate](/img/structure/B8210669.png)
![6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B8210671.png)




![19-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17-dien-21-one](/img/structure/B8210707.png)
